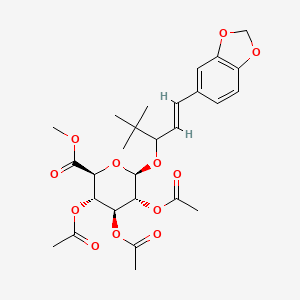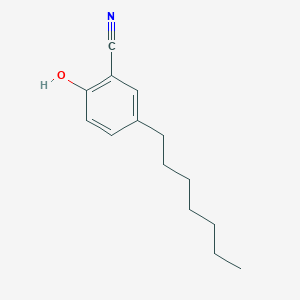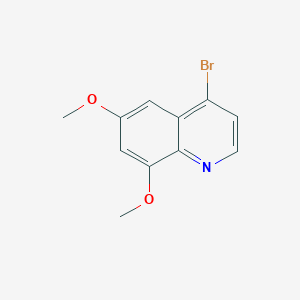![molecular formula C79H104N2O16Si3 B15354992 10-O-[(2R,3S)-3-(Benzoylamino)-2-O-(triethylsilyl)-3-phenylpropanoyl]-10-O-deacetylpaclitaxel](/img/structure/B15354992.png)
10-O-[(2R,3S)-3-(Benzoylamino)-2-O-(triethylsilyl)-3-phenylpropanoyl]-10-O-deacetylpaclitaxel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-O-[(2R,3S)-3-(Benzoylamino)-2-O-(triethylsilyl)-3-phenylpropanoyl]-10-O-deacetylpaclitaxel is a synthetic derivative of paclitaxel, a prominent chemotherapy drug. This compound has modifications that potentially enhance its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-O-[(2R,3S)-3-(Benzoylamino)-2-O-(triethylsilyl)-3-phenylpropanoyl]-10-O-deacetylpaclitaxel involves multiple steps. Typically, the preparation starts with paclitaxel as the primary substrate. Through a series of reactions including esterification and protection group chemistry, the side chains are introduced. The reaction conditions often require anhydrous solvents, controlled temperatures, and inert atmospheres to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, production involves optimized synthetic routes with bulk reagents, automated systems for temperature control, and high-throughput purification techniques like HPLC (High-Performance Liquid Chromatography).
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes: 10-O-[(2R,3S)-3-(Benzoylamino)-2-O-(triethylsilyl)-3-phenylpropanoyl]-10-O-deacetylpaclitaxel primarily undergoes reactions such as ester hydrolysis, amide bond formation, and oxidation.
Common Reagents and Conditions: Reagents like DCC (Dicyclohexylcarbodiimide) for amide bond formation, TMSCl (Trimethylsilyl chloride) for silylation, and various bases and acids for hydrolysis and deprotection are commonly used. Conditions involve specific pH adjustments, temperature ranges typically between 0-40°C, and the use of catalysts.
Major Products Formed: Upon ester hydrolysis, deprotected versions of the compound are obtained. Amide bond formation yields derivatives with different functional groups that may enhance or modulate biological activity.
Wissenschaftliche Forschungsanwendungen
10-O-[(2R,3S)-3-(Benzoylamino)-2-O-(triethylsilyl)-3-phenylpropanoyl]-10-O-deacetylpaclitaxel finds applications in several fields:
Chemistry: Used as a model compound for studying esterification, silylation, and amide bond formation reactions.
Biology: Its derivatives are utilized in cell culture studies to understand cytotoxic effects and mechanism of action at the cellular level.
Medicine: Primarily explored for its enhanced anticancer properties, this compound is part of experimental therapies aimed at improving the efficacy and reducing the side effects of traditional paclitaxel treatments.
Industry: Involved in the development of novel drug delivery systems and formulations to enhance bioavailability and targeting of chemotherapy agents.
Wirkmechanismus
When compared to similar compounds, 10-O-[(2R,3S)-3-(Benzoylamino)-2-O-(triethylsilyl)-3-phenylpropanoyl]-10-O-deacetylpaclitaxel shows unique modifications that confer specific advantages:
Paclitaxel: The parent compound from which it is derived. This compound potentially exhibits improved solubility and reduced side effects due to its structural modifications.
Docetaxel: Another derivative of paclitaxel, but with different side chain modifications. It is also a potent chemotherapy agent but with distinct pharmacokinetic profiles.
Cabazitaxel: A semi-synthetic derivative of docetaxel, known for its activity against multidrug-resistant cancer cells. Compared to this, this compound might offer different advantages in terms of solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Epothilone B: Another microtubule-stabilizing agent with a similar mechanism but different chemical structure.
Ixabepilone: A synthetic analog of epothilone B, used for its efficacy in taxane-resistant cancers.
Eigenschaften
Molekularformel |
C79H104N2O16Si3 |
|---|---|
Molekulargewicht |
1421.9 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12,15-bis[[(2R,3S)-3-benzamido-3-phenyl-2-triethylsilyloxypropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C79H104N2O16Si3/c1-15-98(16-2,17-3)95-60-49-61-78(51-90-61,94-53(11)82)68-70(93-73(86)58-47-37-28-38-48-58)79(89)50-59(91-74(87)66(96-99(18-4,19-5)20-6)63(54-39-29-24-30-40-54)80-71(84)56-43-33-26-34-44-56)52(10)62(76(79,12)13)65(69(83)77(60,68)14)92-75(88)67(97-100(21-7,22-8)23-9)64(55-41-31-25-32-42-55)81-72(85)57-45-35-27-36-46-57/h24-48,59-61,63-68,70,89H,15-23,49-51H2,1-14H3,(H,80,84)(H,81,85)/t59-,60-,61+,63-,64-,65+,66+,67+,68-,70-,77+,78-,79+/m0/s1 |
InChI-Schlüssel |
JBXKGPCPZKQNAX-XXWSIIMASA-N |
Isomerische SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O[Si](CC)(CC)CC)C)OC(=O)[C@@H]([C@H](C8=CC=CC=C8)NC(=O)C9=CC=CC=C9)O[Si](CC)(CC)CC)C)OC(=O)C |
Kanonische SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O[Si](CC)(CC)CC)C)OC(=O)C(C(C8=CC=CC=C8)NC(=O)C9=CC=CC=C9)O[Si](CC)(CC)CC)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B15354914.png)




![5,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyphenyl)-4H-naphthalen-1-one](/img/structure/B15354947.png)





![8-cyclopentyl-5-methyl-2,6-bis((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15354973.png)

![1-[2-(4-Nitrophenyl)ethyl]piperidin-3-ol](/img/structure/B15354981.png)
